molecular formula C18H18F3N3O B2424412 2-(4-phenylpiperazin-1-yl)-N-(2,4,5-trifluorophenyl)acetamide CAS No. 720667-91-4

2-(4-phenylpiperazin-1-yl)-N-(2,4,5-trifluorophenyl)acetamide

Cat. No.: B2424412
CAS No.: 720667-91-4
M. Wt: 349.357
InChI Key: QORPZYPFGURMIW-UHFFFAOYSA-N
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Description

2-(4-phenylpiperazin-1-yl)-N-(2,4,5-trifluorophenyl)acetamide is a synthetic organic compound that has garnered interest in various fields of scientific research. This compound is characterized by the presence of a piperazine ring substituted with a phenyl group and an acetamide moiety attached to a trifluorophenyl group. Its unique structure imparts specific chemical and biological properties, making it a subject of study in medicinal chemistry, pharmacology, and material science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-phenylpiperazin-1-yl)-N-(2,4,5-trifluorophenyl)acetamide typically involves the following steps:

    Formation of 4-phenylpiperazine: This intermediate is synthesized by reacting phenylamine with piperazine under controlled conditions.

    Acylation Reaction: The 4-phenylpiperazine is then acylated using 2,4,5-trifluorobenzoyl chloride in the presence of a base such as triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane at low temperatures to ensure high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to optimize reaction conditions and scale up the process. The use of automated systems ensures consistent quality and reduces the risk of contamination.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: This compound can undergo oxidation reactions, typically using reagents like hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride, resulting in the reduction of specific functional groups within the molecule.

    Substitution: Nucleophilic substitution reactions can occur, particularly at the trifluorophenyl ring, where nucleophiles replace one or more fluorine atoms.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Nucleophiles such as amines, thiols, and alkoxides.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine or alcohol derivatives.

Scientific Research Applications

2-(4-phenylpiperazin-1-yl)-N-(2,4,5-trifluorophenyl)acetamide has several applications in scientific research:

    Medicinal Chemistry: It is studied for its potential as a pharmacological agent, particularly in the development of drugs targeting neurological disorders.

    Biology: The compound is used in biochemical assays to investigate receptor binding and enzyme inhibition.

    Material Science: Its unique chemical properties make it a candidate for the development of advanced materials with specific functionalities.

    Industry: It is explored for its potential use in the synthesis of other complex organic molecules.

Mechanism of Action

The mechanism of action of 2-(4-phenylpiperazin-1-yl)-N-(2,4,5-trifluorophenyl)acetamide involves its interaction with specific molecular targets, such as receptors or enzymes. The piperazine ring is known to interact with neurotransmitter receptors, potentially modulating their activity. The trifluorophenyl group enhances the compound’s binding affinity and selectivity, leading to specific biological effects.

Comparison with Similar Compounds

Similar Compounds

    2-(4-phenylpiperazin-1-yl)-N-(2,4-difluorophenyl)acetamide: Similar structure but with two fluorine atoms, leading to different chemical and biological properties.

    2-(4-phenylpiperazin-1-yl)-N-(2,4,5-trichlorophenyl)acetamide: Chlorine atoms instead of fluorine, affecting its reactivity and applications.

Uniqueness

2-(4-phenylpiperazin-1-yl)-N-(2,4,5-trifluorophenyl)acetamide stands out due to the presence of three fluorine atoms, which significantly influence its chemical stability, reactivity, and biological activity. This makes it a valuable compound for research and potential therapeutic applications.

Properties

IUPAC Name

2-(4-phenylpiperazin-1-yl)-N-(2,4,5-trifluorophenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18F3N3O/c19-14-10-16(21)17(11-15(14)20)22-18(25)12-23-6-8-24(9-7-23)13-4-2-1-3-5-13/h1-5,10-11H,6-9,12H2,(H,22,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QORPZYPFGURMIW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1CC(=O)NC2=CC(=C(C=C2F)F)F)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18F3N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

349.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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